(1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol: is an organic compound that features a triazole ring substituted with a methylthio group and a phenyl group
Mechanism of Action
Target of action
The compound contains a triazole ring and a phenol group , both of which are common in many biologically active compounds. Triazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . Phenols, on the other hand, are known for their antioxidant properties and can interact with various enzymes and receptors .
Mode of action
The phenol group can form hydrogen bonds with biological targets, which can influence the compound’s activity .
Biochemical pathways
Without specific information on this compound, it’s hard to say which biochemical pathways it might affect. Many triazole and phenol derivatives are involved in pathways related to inflammation, oxidative stress, and cell proliferation .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. Given the known activities of other triazole and phenol derivatives, potential effects could include reduced inflammation, decreased oxidative stress, or altered cell proliferation .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the acidity of the environment could influence the ionization state of the phenol group, potentially affecting the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of the Azide: The azide precursor is synthesized by reacting 2-(methylthio)phenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Hydroxylation: The resulting triazole compound is then hydroxylated to introduce the methanol group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, to form various reduced triazole derivatives.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Materials Science: It can be incorporated into polymers and materials for electronic applications.
Biology and Medicine:
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its triazole moiety.
Drug Development: It can be used as a scaffold for the development of new pharmaceuticals.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
- (2-(Methylthio)phenyl)(phenyl)methanol
- 4-(Methylthio)phenylmethanol
Comparison:
- Structural Differences: While similar compounds may share the methylthio and phenyl groups, the presence of the triazole ring in (1-(2-(Methylthio)phenyl)-1H-1,2,3-triazol-4-yl)methanol provides unique chemical properties and reactivity.
- Reactivity: The triazole ring can participate in a wider range of chemical reactions compared to simple phenyl or methanol derivatives.
- Applications: The unique structure of this compound allows for diverse applications in medicinal chemistry and materials science, which may not be possible with simpler compounds.
Properties
IUPAC Name |
[1-(2-methylsulfanylphenyl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-15-10-5-3-2-4-9(10)13-6-8(7-14)11-12-13/h2-6,14H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMZNDPIAJHBCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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